Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . Major products formed from these reactions can include tricyclic indole derivatives and other complex structures depending on the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also being explored for their potential use in treating various disorders and diseases .
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride can be compared with other similar indole derivatives such as Methyl 2-(1H-indol-3-yl)acetate and Ethyl 3-indoleacetate . These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H |
InChI Key |
VNMCNYAGUFVEHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NCC2.Cl |
Origin of Product |
United States |
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